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Compound of Interest

Compound Name: ACT-335827

Cat. No.: B605164 Get Quote

These application notes provide detailed protocols for key behavioral assays to evaluate the

efficacy of ACT-335827, a selective orexin-1 receptor (OXR1) antagonist. The protocols are

intended for researchers, scientists, and drug development professionals.

Introduction to ACT-335827
ACT-335827 is an orally available and brain-penetrant selective antagonist of the orexin-1

receptor (OXR1).[1] The orexin system is involved in regulating various physiological functions,

including arousal, stress processing, and feeding behavior.[1] By selectively blocking OXR1,

ACT-335827 is being investigated for its therapeutic potential in conditions associated with

stress, anxiety, and compulsive behaviors. It has been shown to decrease fear, compulsive

behaviors, and autonomic stress reactions in rats.[1]

Orexin-1 Receptor (OXR1) Signaling Pathway
Orexin-A binds to the Orexin-1 Receptor (OXR1), a G-protein coupled receptor (GPCR). This

binding primarily activates the Gq alpha subunit, which in turn stimulates Phospholipase C

(PLC). PLC cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate

(IP3) and Diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading

to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the

activation of DAG together activate Protein Kinase C (PKC), which then phosphorylates

downstream targets, leading to various cellular responses. ACT-335827 acts as an antagonist,

blocking the binding of Orexin-A to OXR1 and thereby inhibiting this signaling cascade.
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Caption: Orexin-1 Receptor (OXR1) Signaling Pathway.

Behavioral Assays for Efficacy Testing
Fear-Potentiated Startle (FPS) Assay
Objective: To assess the anxiolytic-like effects of ACT-335827 by measuring the reduction of a

conditioned fear response.

Experimental Workflow:
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Caption: Experimental Workflow for the Fear-Potentiated Startle Assay.
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Protocol:

Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker

to deliver acoustic stimuli, a grid floor for delivering footshocks, and a sensor to measure

whole-body startle response.

Habituation and Baseline:

Place the rat in the startle chamber for a 5-minute acclimation period.

Present a series of acoustic startle stimuli (e.g., 105 dB white noise bursts of 40 ms

duration) to establish a baseline startle response.

Fear Conditioning:

On the following day, place the rat back in the chamber.

Present a neutral conditioned stimulus (CS), such as a light, for a set duration (e.g., 3.7

seconds).

At the termination of the CS, deliver a mild, brief footshock (the unconditioned stimulus,

US), for example, 0.6 mA for 0.5 seconds.

Repeat the CS-US pairing for a predetermined number of trials (e.g., 10 trials) with a

variable inter-trial interval.

Drug Administration:

On the test day, administer ACT-335827 or vehicle orally at the desired dose and pre-

treatment time (e.g., 60 minutes before testing).

Testing:

Place the rat in the startle chamber.

Present a series of acoustic startle stimuli alone (no-CS trials) and during the presentation

of the CS (CS trials) in a randomized order.
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Measure the amplitude of the startle response in both no-CS and CS trials.

Data Analysis:

Calculate the fear-potentiated startle as the percentage increase in startle amplitude

during CS trials compared to no-CS trials: ((Startle_CS - Startle_noCS) / Startle_noCS) *

100.

Compare the fear-potentiated startle between the ACT-335827-treated group and the

vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Quantitative Data Summary:

Compound
Dose (mg/kg,
p.o.)

Species
Effect on Fear-
Potentiated
Startle

Reference

ACT-335827 300 Rat
Significant

reduction
[2]

Schedule-Induced Polydipsia (SIP) Assay
Objective: To evaluate the effect of ACT-335827 on compulsive-like behavior, modeled by

excessive drinking induced by an intermittent food delivery schedule.
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Phase 1: Food Restriction
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Caption: Experimental Workflow for the Schedule-Induced Polydipsia Assay.
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Protocol:

Apparatus: Standard operant conditioning chambers equipped with a food pellet dispenser, a

water bottle or lickometer, and a lever (if using a fixed-interval schedule).

Food Restriction:

Rats are typically food-restricted to 80-85% of their free-feeding body weight to increase

motivation for the food reward. Water is available ad libitum in their home cages.

SIP Training:

Place the rats in the operant chambers for daily sessions (e.g., 30-60 minutes).

Deliver food pellets on an intermittent schedule, such as a fixed-time 60-second (FT-60s)

schedule, where a pellet is delivered every 60 seconds regardless of the rat's behavior.[3]

Water is freely available from a sipper tube during the session.

Continue daily training sessions until a stable high level of water intake (polydipsia) is

observed.

Drug Administration:

Once stable SIP is established, administer ACT-335827 or vehicle prior to the test session

according to the desired treatment regimen.

Testing:

Conduct the SIP session as in the training phase.

Measure the volume of water consumed during the session.

Data Analysis:

Compare the water intake between the drug-treated and vehicle-treated groups. A

significant reduction in water consumption in the ACT-335827 group suggests an anti-

compulsive-like effect.
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Quantitative Data Summary:

Compound
Dose (mg/kg,
p.o.)

Species

Effect on
Schedule-
Induced
Polydipsia

Reference

ACT-335827 300 Rat
Effective in

reducing
[2]

Cafeteria Diet-Induced Obesity (DIO) Model
Objective: To assess the effects of ACT-335827 on food preference, energy intake, and

metabolic parameters in a model of diet-induced obesity.
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Phase 1: Diet Induction

Phase 2: Drug Treatment
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Phase 4: Terminal Procedures
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Caption: Experimental Workflow for the Cafeteria Diet-Induced Obesity Model.
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Protocol:

Animals and Housing:

Use male rats (e.g., Wistar or Sprague-Dawley) housed individually to allow for accurate

food intake measurement.

Diet-Induced Obesity Induction:

Divide the animals into a control group receiving standard chow and a diet-induced obesity

group receiving a "cafeteria" (CAF) diet.

The CAF diet consists of a variety of palatable, energy-dense human foods such as

cookies, cakes, and high-fat chow, in addition to standard chow and water.[4][5] This diet

is provided for a period sufficient to induce significant weight gain and metabolic changes

(e.g., 13 weeks).

Drug Treatment:

Following the diet induction period, the CAF diet group is further divided into a vehicle-

treated group and an ACT-335827-treated group.

Administer ACT-335827 or vehicle daily for a specified duration (e.g., 4 weeks).

Behavioral and Metabolic Monitoring:

Food and Water Intake: Measure the consumption of each food item and water daily or

several times a week.

Body Weight: Record body weight regularly (e.g., twice a week).

Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period

to assess glucose metabolism.

Blood Parameters: At the end of the study, collect blood to measure plasma levels of

triglycerides, cholesterol (including HDL), and other relevant metabolic markers.
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Adiposity: Measure fat pad weights (e.g., epididymal, retroperitoneal) at the end of the

study.

Data Analysis:

Analyze changes in body weight, food and energy intake, and metabolic parameters over

time and between treatment groups using appropriate statistical methods (e.g., repeated

measures ANOVA).

Quantitative Data Summary:
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Parameter
Vehicle (CAF
Diet)

ACT-335827
(CAF Diet)

Effect of ACT-
335827

Reference

Food Intake

High-Fat/Sweet

Diet ( g/week )
~150 ~100

Decreased

consumption
[6]

Standard Chow (

g/week )
~50 ~100

Increased

consumption
[6]

Total kcal Intake No change No change

No significant

change in total

energy intake

[6]

Body Weight and

Metabolism

Body Weight

Gain (over 4

weeks)

~50 g ~70 g

Slightly

increased body

weight gain (~4%

vs. controls) and

feed efficiency

[6]

HDL Cholesterol

Proportion of

Total Cholesterol

Baseline Increased

Significantly

increased the

proportion of

HDL associated

cholesterol

[6]

Fasting Glucose

and Triglycerides
Elevated

No significant

change

Did not

significantly alter

elevated fasting

glucose and

triglyceride

plasma levels

[6]

Glucose

Intolerance
Present

No significant

change

Did not

significantly

affect glucose

intolerance

[6]
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Blood Pressure Elevated
No significant

change

Did not

significantly alter

elevated blood

pressure

[6]

Adiposity Increased
No significant

change

Did not

significantly

affect adiposity

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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